molecular formula C8H4Cl2F3NO3S B2688923 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 1179256-73-5

3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No. B2688923
CAS RN: 1179256-73-5
M. Wt: 322.08
InChI Key: NZZVIISZKMELCU-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1179256-73-5 . It has a molecular weight of 322.09 and its IUPAC name is 3-chloro-4-[(trifluoroacetyl)amino]benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is 1S/C8H4Cl2F3NO3S/c9-5-3-4(18(10,16)17)1-2-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride include a molecular weight of 322.09 .

Scientific Research Applications

1. Fluorine Reagents in NMR Spectrometry Trifluoromethanesulfonyl chloride, closely related to 3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride, has been used in fluorine-19 nuclear magnetic resonance (NMR) spectrometry. It is effective for identifying oxygen, nitrogen, and sulfur functional groups in organic structures (Shue & Yen, 1982).

2. Friedel-Crafts Sulfonylation 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, serving as unconventional reaction media, are utilized for Friedel-Crafts sulfonylation reactions with 4-methyl benzenesulfonyl chloride, which is structurally similar to the chemical . This approach enhances reactivity and yields of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

3. Synthesis of Functional Aromatic Multisulfonyl Chlorides The synthesis of aromatic bis(sulfonyl chlorides), such as 3,5-bis(chlorosulfonyl)-1-acetophenone, has been achieved via a sequence of reactions involving oxidative chlorination. These compounds serve as building blocks for dendritic and other complex organic molecules (Percec et al., 2001).

4. Synthesis of Drug Intermediates 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate, has been synthesized from related compounds via a process that includes bromination, carboxylation, and chlorination. This process is economically valuable and offers higher yields (Zhou, 2006).

5. Esterification Studies 2,2,2-trifluoroethanol, derived from compounds like trifluoroacetyl chloride, is significant in drug and chemical applications. Its production involves processes like acetolysis followed by hydrolysis, demonstrating the versatility of trifluoromethyl groups in chemical synthesis (Shibuta, Watanabe, & Sato, 1985).

6. Synthesis of Sulfonyl Halides and Derivatives 4-chlorosulfonyl- and 4-fluorosulfonyl-benzoyl chlorides have been used in the synthesis of benzenesulfonyl halides and derivatives, showcasing the utility of sulfonyl chlorides in organic synthesis and the development of compounds with unique spectral and luminescence properties (Fedyunyaeva & Shershukov, 1993).

7. Carbocationic Polymerization Tert-alcohols in conjunction with BCl3 and electron pair donors initiate living polymerization of isobutylene, yielding narrow molecular weight distribution polyisobutylenes. This highlights the use of sulfonyl chlorides in advanced polymerization techniques (Chen, Kaszás, Puskas, & Kennedy, 1989).

8. Environmental Studies of Polyfluorinated Compounds 6:2 chlorinated polyfluorinated ether sulfonate, an alternative to perfluorooctanesulfonate in the electroplating industry, demonstrates the environmental impact and behaviors of polyfluorinated compounds, which is vital in environmental chemistry and pollution studies (Ruan et al., 2015).

Safety And Hazards

3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is classified as causing severe skin burns and eye damage . The hazard statement codes associated with this compound are H314 , indicating that it causes severe skin burns and eye damage.

properties

IUPAC Name

3-chloro-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO3S/c9-5-3-4(18(10,16)17)1-2-6(5)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVIISZKMELCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

CAS RN

1179256-73-5
Record name 3-chloro-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride
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